Pro-Lys, also known as proline-lysine, is a dipeptide composed of the amino acids proline and lysine. This compound is of significant interest in biochemical research due to its structural properties and potential biological activities. Pro-Lys is classified under peptides and can be synthesized through various methods, including solid-phase peptide synthesis and enzymatic techniques.
Pro-Lys is derived from the natural amino acids proline and lysine, which are essential components of proteins. Proline is classified as a non-polar, aliphatic amino acid, while lysine is a basic amino acid characterized by its positively charged side chain at physiological pH. Together, they form a dipeptide that can be utilized in various biochemical applications.
The synthesis of Pro-Lys can be achieved through several methods:
The SPPS method typically requires protective groups for the amino acids to prevent unwanted reactions during synthesis. Once the desired sequence is built on the resin, cleavage from the resin and removal of protective groups yield the final dipeptide product.
Pro-Lys has a specific molecular structure characterized by the sequence of its constituent amino acids. The structure can be represented as follows:
The peptide bond between proline and lysine results in a rigid structure due to proline's unique cyclic nature.
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm its identity and purity.
Pro-Lys can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The products typically include hydroxylated derivatives and substituted amines.
Pro-Lys exhibits biological activity that may involve interactions with specific receptors or enzymes within biological systems. Its mechanism of action often relates to its ability to influence protein folding or stability due to its unique structural properties derived from proline's cyclic structure and lysine's basicity.
Research indicates that dipeptides like Pro-Lys may play roles in signaling pathways or act as precursors for larger peptides with more complex functions . Further studies are necessary to elucidate specific mechanisms at the molecular level.
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide insights into thermal stability and decomposition temperatures.
Pro-Lys has several scientific uses:
The systematic study of dipeptides began in the mid-20th century with the discovery of enzymatic systems dedicated to their metabolism. In 1966, Hopsu-Havu and Glenner identified dipeptidyl-peptidase IV (DPP-IV), an enzyme specifically cleaving Xaa-Pro or Xaa-Ala dipeptides from polypeptide N-termini [6]. This discovery revealed the significance of proline-containing sequences like Pro-Lys in peptide stability and turnover. DPP-IV’s ability to hydrolyze incretins (e.g., GLP-1) underscored dipeptides' therapeutic relevance, driving research into enzyme inhibitors for diabetes management [6].
Simultaneously, neuropeptide research accelerated with the isolation of substance P (SP) in 1931. SP’s sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) contains two PK-adjacent motifs (Arg-Pro-Lys and Lys-Pro-Gln), which later proved essential for receptor binding and proteolytic processing [7] [10]. By the 1980s, analytical advances enabled the detection of Pro-Lys-containing dipeptides in biological fluids:
Table 1: Milestones in Dipeptide and Neuropeptide Research .tg {border-collapse:collapse;border-spacing:0;margin:10px auto} .tg td{border-color:black;border-style:solid;border-width:1px;font-family:Arial, sans-serif;font-size:14px; overflow:hidden;padding:10px 5px;word-break:normal;} .tg th{border-color:black;border-style:solid;border-width:1px;font-family:Arial, sans-serif;font-size:14px; font-weight:normal;overflow:hidden;padding:10px 5px;word-break:normal;} .tg .tg-header{background-color:#ffffff;border-color:inherit;font-weight:bold;text-align:left;vertical-align:top} .tg .tg-data{border-color:inherit;text-align:left;vertical-align:middle}
Year | Discovery | Significance for Pro-Lys Research |
---|---|---|
1931 | Isolation of Substance P | First neuropeptide containing Pro-Lys motifs |
1966 | Identification of DPP-IV | Revealed enzymatic cleavage at Pro-containing dipeptides |
1984 | Detection of SP1–7 in human CSF | Confirmed PK's role in neuropeptide metabolism |
2022 | MRGPRX2 activation by SP1–9 | Demonstrated PK-dependent bioactivity in metabolites |
Pro-Lys motifs govern neuropeptide function through three key mechanisms:
Conformational Stability and Receptor Binding
In SP, the Arg-Pro-Lys-Pro segment adopts a polyproline type II helix, facilitating deep insertion into the neurokinin-1 receptor (NK1R) binding pocket. Mutagenesis studies show that Lys³ substitution abolishes SP’s affinity for NK1R, while Pro²/Pro⁴ mutations reduce signaling efficacy by >90% [7] [10]. Similarly, NPY (Tyr-Pro-Ser-Lys-Pro-Asp...) relies on Pro² and Lys⁴ for Y1 receptor activation, where Lys⁴ forms salt bridges with receptor aspartate residues [2] [7].
Enzymatic Cleavage and Metabolic Regulation
Pro-Lys sequences serve as substrates for proteases that control neuropeptide half-lives:
Cross-Reactivity with Non-Neuronal Receptors
SP₁–₉ (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly), retains the N-terminal PK motif and activates MRGPRX2 on mast cells, triggering degranulation and inflammation. In contrast, SP₁–₇ (Arg-Pro-Lys-Pro-Gln-Gln-Phe), lacking the C-terminal Gly-Leu-Met, shows no MRGPRX2 activity [5]. This illustrates how PK positioning dictates receptor selectivity.
Table 2: Neuropeptides Containing Pro-Lys Motifs and Their Functions .tg {border-collapse:collapse;border-spacing:0;margin:10px auto} .tg td{border-color:black;border-style:solid;border-width:1px;font-family:Arial, sans-serif;font-size:14px; overflow:hidden;padding:10px 5px;word-break:normal;} .tg th{border-color:black;border-style:solid;border-width:1px;font-family:Arial, sans-serif;font-size:14px; font-weight:normal;overflow:hidden;padding:10px 5px;word-break:normal;} .tg .tg-header{background-color:#ffffff;border-color:inherit;font-weight:bold;text-align:left;vertical-align:top} .tg .tg-data{border-color:inherit;text-align:left;vertical-align:middle}
Neuropeptide | Sequence Context | Biological Role |
---|---|---|
Substance P (SP) | Arg-Pro-Lys-Pro... | Pain transmission, neurogenic inflammation |
SP1–9 | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly | MRGPRX2 activation, mast cell degranulation |
Neuropeptide Y (NPY) | Tyr-Pro-Ser-Lys-Pro... | Food intake, anxiety, vasoconstriction |
α-MSH | Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val | Anti-inflammatory, pigment formation |
SP₁–₇, generated from SP via sequential cleavage by ECE-1 and neprilysin, exhibits analgesic properties distinct from its parent peptide. The Pro-Lys sequence is indispensable for this activity:
Mechanisms of Analgesia
Structural Determinants
The Arg-Pro-Lys N-terminus is crucial:
Therapeutic Implications
SP₁–₇ analogues are being explored for neuropathic pain due to their dual advantages:
Table 3: Pharmacological Profile of SP Fragments Containing Pro-Lys .tg {border-collapse:collapse;border-spacing:0;margin:10px auto} .tg td{border-color:black;border-style:solid;border-width:1px;font-family:Arial, sans-serif;font-size:14px; overflow:hidden;padding:10px 5px;word-break:normal;} .tg th{border-color:black;border-style:solid;border-width:1px;font-family:Arial, sans-serif;font-size:14px; font-weight:normal;overflow:hidden;padding:10px 5px;word-break:normal;} .tg .tg-header{background-color:#ffffff;border-color:inherit;font-weight:bold;text-align:left;vertical-align:top} .tg .tg-data{border-color:inherit;text-align:left;vertical-align:middle}
Fragment | Key Receptors | Net Effect in Pain Models |
---|---|---|
SP (full-length) | NK1R, MRGPRX2 | Pro-nociceptive, inflammatory |
SP1–9 | MRGPRX2 (EC₅₀ = 25 nM) | Mast cell activation, peripheral sensitization |
SP1–7 | σ₁ receptors (Ki = 48 nM) | Anti-hyperalgesia, opioid tolerance reduction |
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7